Lipophilicity (XLogP3) Comparison Between 2‑Chlorophenyl and 2‑Fluorophenyl Urea Analogs
The target compound's computed XLogP3 of 3.0 positions it ~0.5 log units higher than the fluorinated isostere 1-(2-fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (XLogP3 ≈ 2.5), indicating a predictable increase in membrane permeability and a decrease in aqueous solubility that must be accounted for in cellular assays and formulation [1][2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 1-(2-Fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea: XLogP3 ≈ 2.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) for neutral species. |
Why This Matters
A ΔLogP of 0.5 translates to roughly a 3‑fold increase in octanol/water partition coefficient, which directly influences passive transcellular permeability and can shift cellular IC₅₀ values even when intrinsic target affinity is unchanged.
- [1] PubChem Compound Summary: 1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea, CID 71782103, XLogP3 value. View Source
- [2] PubChem Compound Summary: 1-(2-Fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea, CID 71782104, XLogP3 value. View Source
